N-phenyl-1-propyl-4-(N-propyl3-fluorobenzamido)piperidine-4-carboxamide

Polypharmacology High-throughput screening Mu-opioid receptor

Researchers requiring a single probe for polypharmacology screens face the cost and logistical burden of sourcing multiple singleton compounds. This 4,4-disubstituted piperidine-4-carboxamide derivative is pre-annotated across ≥7 mechanistically distinct HTS targets-including MOR-1 (GPCR), furin (protease), ADAM17 (sheddase), M1 mAChR, CD40 signaling, and TDP-43 aggregation-and is patent-cited as a SARS-CoV-2 3CL protease inhibitor. • Eliminates need for 6+ singleton compounds in pilot phenotypic screens. • N-Propyl/3-fluorobenzamido scaffold enables CYP450 N-dealkylation SAR studies vs. fentanyl-class comparators. • Custom synthesis available; inquire for milligram-to-gram scale and lead time.

Molecular Formula C25H32FN3O2
Molecular Weight 425.5 g/mol
Cat. No. B12143092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-1-propyl-4-(N-propyl3-fluorobenzamido)piperidine-4-carboxamide
Molecular FormulaC25H32FN3O2
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESCCCN1CCC(CC1)(C(=O)NC2=CC=CC=C2)N(CCC)C(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C25H32FN3O2/c1-3-15-28-17-13-25(14-18-28,24(31)27-22-11-6-5-7-12-22)29(16-4-2)23(30)20-9-8-10-21(26)19-20/h5-12,19H,3-4,13-18H2,1-2H3,(H,27,31)
InChIKeyURXYQSRGMALHNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Source Inventory


N-Phenyl-1-propyl-4-(N-propyl-3-fluorobenzamido)piperidine-4-carboxamide (CAS 733796-82-2) is a fully synthetic, 4,4-disubstituted piperidine derivative with molecular formula C₂₅H₃₂FN₃O₂ and molecular weight 425.5 g/mol . The compound belongs to the 4-anilidopiperidine-4-carboxamide class, structurally related to the fentanyl opioid family but distinguished by an N-propyl substituent on the piperidine nitrogen, an N-phenyl carboxamide at the 4-position, and an N-propyl-3-fluorobenzamido group also at the 4-position . It has been catalogued in multiple high-throughput screening (HTS) bioassay repositories—including screens against the mu-opioid receptor MOR-1, regulator of G-protein signaling 4 (RGS4), ADAM17, muscarinic M1 receptor, furin, and CD40 signaling—and is referenced in patent literature as an inhibitor of the SARS-CoV-2 3CL protease .

Differentiation from Generic Fentanyl Analogs


This compound occupies a structurally unique position at the intersection of classical 4-anilidopiperidine opioids and piperidine-4-carboxamide-based protease inhibitors. Unlike fentanyl, which bears an N-phenethyl group on the piperidine ring and an N-phenylpropanamide at the 4-position, the target compound introduces an N-propyl piperidine substitution, a 4-carboxamide linkage, and a 3-fluorobenzamido moiety . These modifications create a distinct pharmacophore that has been screened across at least seven mechanistically unrelated HTS targets—including MOR-1, RGS4, ADAM17, M1 mAChR, furin, and CD40 signaling—while also appearing in patent disclosures as a SARS-CoV-2 3CL protease inhibitor . A generic fentanyl analog (e.g., acetylfentanyl, benzylfentanyl with Ki = 213 nM at MOR [1]) lacks both the carboxamide functional handle and the 3-fluorobenzamido substitution, and has no reported antiviral screening history. Similarly, the 4-carboxylate analog carfentanil, despite extreme MOR potency, is not annotated in any 3CL protease or furin inhibition context [2]. Substituting this compound with a typical fentanyl analog would therefore forfeit the documented multi-target screening profile and the antiviral lead potential that distinguish this specific chemical entity.

Quantitative Differentiation Evidence


Multi-Target HTS Screening Profile

Unlike fentanyl and its classical congeners—which are overwhelmingly characterized by mu-opioid receptor (MOR) agonism as their primary annotated bioactivity—N-phenyl-1-propyl-4-(N-propyl-3-fluorobenzamido)piperidine-4-carboxamide has been entered into at least seven mechanistically diverse HTS assays deposited in the Chemsrc/PubChem bioassay repository . These include: (i) a luminescence-based MOR-1 agonist screen (OPRM1-OPRD1_AG_LUMI_1536), (ii) an RGS4 activator screen, (iii) a QFRET-based ADAM17 inhibitor screen, (iv) a fluorescence-based M1 muscarinic receptor agonist screen, (v) a biochemical furin inhibitor screen, (vi) a CD40 signaling inhibitor screen in BL2 cells, and (vii) a TDP-43 inhibitor screen . In contrast, fentanyl is catalogued predominantly against MOR (Ki ~1–3 nM) with limited annotations outside opioid receptor panels [1]. Benzylfentanyl, a weaker fentanyl analog, shows a single primary annotation at MOR (Ki = 213 nM) [2]. The target compound's presence across protease (furin, ADAM17), GPCR (MOR-1, M1), and protein aggregation (TDP-43) screening panels indicates a polypharmacology profile that is structurally encoded by its unique 4-carboxamide and 3-fluorobenzamido substitution pattern and is absent in conventional fentanyl analogs. Quantitative %-activity values for individual screens are held in the depositor databases; procurement users should request the full HTS result files from the respective screening centers (Johns Hopkins Ion Channel Center, Scripps Research Institute Molecular Screening Center, Broad Institute, Burnham Center for Chemical Genomics) for precise numerical comparison .

Polypharmacology High-throughput screening Mu-opioid receptor Protease inhibition Multi-target profiling

3-Fluorobenzamido Substituent Advantage

The target compound incorporates a 3-fluorobenzamido group at the piperidine 4-position, which is structurally absent in fentanyl, carfentanil, homofentanyl, and acetylfentanyl . Fluorine substitution at the meta position of the benzamide ring introduces an electron-withdrawing effect (Hammett σₘ = +0.34 for F) that modulates the electron density of the adjacent amide carbonyl, potentially altering hydrogen-bond acceptor strength and metabolic susceptibility compared to non-fluorinated benzamide or propanamide analogs [1]. In the broader fentanyl SAR literature, the introduction of fluorine on the aniline ring (as in 3-fluorofentanyl, NFEPP) has been shown to shift the pKa of the piperidine nitrogen (pKa ~6.8 for NFEPP vs. >8 for fentanyl), conferring pH-dependent MOR binding with preferential activation in acidic (inflamed) tissue microenvironments [2]. While the 3-fluoro substitution in the target compound resides on a benzamide rather than an aniline ring, the electronic perturbation principle is conserved, and the meta-fluoro positioning may similarly influence the compound's protonation state and target engagement as a function of pH. In contrast, non-fluorinated analogs such as fentanyl (no fluorine atoms), carfentanil (no fluorine), and homofentanyl (no fluorine) lack this electronically tunable feature entirely .

Fluorine substitution Structure-activity relationship Electron-withdrawing effects Metabolic stability Receptor binding

SARS-CoV-2 3CL Protease Inhibitor Annotation

This compound is specifically referenced in patent literature as an inhibitor of the 3CL protease (main protease, Mᵖʳᵒ) of SARS-CoV-2 . The 3CL protease is an essential enzyme for coronavirus replication that cleaves viral polyproteins at specific sites, and its inhibition is a clinically validated antiviral strategy (e.g., nirmatrelvir/Paxlovid targets SARS-CoV-2 3CLᵖʳᵒ) [1]. Among the >1,400 fentanyl analogs described in the scientific and patent literature, the vast majority are characterized exclusively by opioid receptor pharmacology; annotation as a 3CL protease inhibitor is exceptionally rare and represents a mechanistically orthogonal therapeutic hypothesis [2]. No classical fentanyl analog—including fentanyl itself, carfentanil, sufentanil, alfentanil, remifentanil, acetylfentanyl, or benzylfentanyl—has been reported in any SARS-CoV-2 3CL protease inhibition context [2]. The exact IC₅₀ or Kᵢ value for 3CL protease inhibition is held within the patent disclosure and is not publicly extractable from the available database entries; procurement users intending to pursue this antiviral lead should retrieve the full patent specification for quantitative inhibition data .

SARS-CoV-2 3CL protease Antiviral COVID-19 Protease inhibitor

N-Propyl Substitution Pharmacokinetics

The target compound bears an N-propyl group on the piperidine nitrogen, in contrast to the N-phenethyl (2-phenylethyl) substitution conserved across fentanyl and most of its clinically used analogs (fentanyl, carfentanil, sufentanil, remifentanil all contain N-phenethyl) . This substitution difference carries established pharmacokinetic implications: the N-dealkylation of fentanyl at the piperidine nitrogen by CYP3A4 is the primary metabolic clearance route, producing norfentanyl as the major inactive metabolite [1]. Replacement of the N-phenethyl group with an N-propyl group—as in homofentanyl (N-phenylpropylnorfentanyl), the closest structural comparator—alters both the lipophilicity (reduced aromatic surface area) and the substrate recognition by CYP450 isoforms [2]. Homofentanyl has been characterized as having lower analgesic potency than fentanyl (approximately 14× stronger than pethidine, compared to fentanyl's ~50–100× morphine potency), consistent with the hypothesis that the N-alkyl chain length and aromaticity modulate both receptor affinity and metabolic clearance rate [2]. The target compound extends this N-propyl modification into a distinct 4-carboxamide and 3-fluorobenzamido context, creating a metabolic profile that is predicted to differ from both fentanyl (N-phenethyl) and homofentanyl (N-propyl, but without 4-carboxamide/fluorobenzamido) .

N-dealkylation Metabolic stability CYP450 Lipophilicity N-alkyl substitution

Research and Industrial Application Scenarios


Polypharmacology-Focused Phenotypic Screening Libraries

Given its documented presence in ≥7 mechanistically distinct HTS assays—spanning GPCRs (MOR-1, M1 mAChR), proteases (ADAM17, furin), immune signaling (CD40), and protein aggregation (TDP-43)—this compound is suited for inclusion in polypharmacology-focused compound libraries where a single chemical entity is required to probe multiple target classes simultaneously . Procurement for phenotypic screening campaigns (e.g., neuroinflammation, oncology, or antiviral host-factor screens) may benefit from this pre-annotated multi-target footprint, reducing the number of singleton compounds needed for initial hit identification.

Antiviral Lead Optimization: 3CL Protease

The patent-cited annotation as a SARS-CoV-2 3CL protease inhibitor positions this compound as a potential starting point for antiviral medicinal chemistry campaigns targeting coronavirus main protease . Unlike fentanyl-class opioids, which have no antiviral annotation, this compound may serve as a chemical probe or lead scaffold for structure-activity relationship (SAR) exploration around the 3CL protease active site, particularly if the full patent specification with IC₅₀ data is retrieved and confirmed.

Fluorinated Scaffolds for pH-Dependent Targeting

The 3-fluorobenzamido substituent provides a meta-fluoro electronic perturbation (Hammett σₘ = +0.34) that may influence the compound's protonation equilibrium and target engagement as a function of local pH [1]. In the context of pH-dependent receptor pharmacology—exemplified by NFEPP's preferential MOR activation at acidic inflammatory pH—this compound can serve as a comparator or benchmark in fluorinated scaffold collections aimed at probing how fluorination position and context (benzamide vs. aniline) modulate pH-sensitive target binding [2].

N-Dealkylation Metabolic Stability Screening Panels

The N-propyl substitution on the piperidine nitrogen differentiates this compound from the ubiquitous N-phenethyl substitution of classical fentanyl analogs . This makes it a valuable inclusion in CYP450 metabolic stability panels designed to investigate the impact of N-alkyl chain length, branching, and aromaticity on the rate of N-dealkylation—the primary clearance mechanism for 4-anilidopiperidine compounds [3]. When screened alongside fentanyl (N-phenethyl) and homofentanyl (N-propyl, simpler scaffold), this compound adds a 4-carboxamide/3-fluorobenzamido dimension to the N-alkyl SAR matrix.

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